2-Bromo-3'-methylbenzophenone
Overview
Description
2-Bromo-3'-methylbenzophenone is a compound that can be associated with various brominated aromatic compounds and derivatives, which are often synthesized for their potential applications in different fields such as materials science, pharmaceuticals, and organic chemistry. Although the provided papers do not directly discuss 2-Bromo-3'-methylbenzophenone, they do provide insights into the synthesis, molecular structure, chemical reactions, and properties of related bromophenol and brominated aromatic compounds.
Synthesis Analysis
The synthesis of brominated aromatic compounds can involve various strategies, including palladium-catalyzed carbonylation, copper-catalyzed cyclization, and regioselective bromocyclization. For instance, a regioselective synthesis of 2,3-dihydrobenzodioxepinone from 2-bromophenols and epoxides has been developed using palladium-catalyzed intramolecular alkoxylcarbonylation . Another method includes the intramolecular cyclization of 2-(gem-dibromovinyl)phenols to 2-bromobenzofurans using trace amounts of copper . These methods highlight the versatility and efficiency of synthesizing complex brominated structures from simpler precursors.
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds is often characterized using spectroscopic techniques and X-ray diffraction. For example, the compound (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol was characterized by spectroscopic methods and single-crystal X-ray diffraction, with its intermolecular contacts examined by Hirshfeld surfaces . Similarly, 2-(4-bromophenyl)-2-oxoethyl 3-methylbenzoate was characterized using FTIR, NMR, and XRD, with its geometry optimized using density functional theory . These studies provide detailed insights into the molecular structures of brominated aromatic compounds.
Chemical Reactions Analysis
Brominated aromatic compounds can undergo various chemical reactions, including selective oxidation and cyclization. For instance, 2-bromo-m-xylene was selectively oxidized to 2-bromo-3-methylbenzoic acid or 2-bromoisophthalic acid using different oxidizing agents . Additionally, 3-bromo-2-nitrobenzo[b]thiophene underwent aromatic nucleophilic substitution with amines, leading to unexpected rearrangements and the formation of novel compounds . These reactions demonstrate the reactivity and potential for structural modification of brominated aromatic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds can be diverse and are often studied using computational methods alongside experimental techniques. For example, the electronic, vibrational, and optical properties of 2-(4-bromophenyl)-2-oxoethyl 3-methylbenzoate were investigated using density functional theory, revealing information about the density of states and band gap . Additionally, novel bromophenol derivatives were synthesized and evaluated as carbonic anhydrase inhibitors, showing strong inhibitory activity and providing insights into their biological properties .
Future Directions
properties
IUPAC Name |
(2-bromophenyl)-(3-methylphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO/c1-10-5-4-6-11(9-10)14(16)12-7-2-3-8-13(12)15/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCGUPWVAISGFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=CC=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50605125 | |
Record name | (2-Bromophenyl)(3-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50605125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3'-methylbenzophenone | |
CAS RN |
294878-58-3 | |
Record name | (2-Bromophenyl)(3-methylphenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=294878-58-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Bromophenyl)(3-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50605125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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